Phenylacetic-alpha-13C acid

Beschreibung

The exact mass of the compound Phenylacetic-alpha-13C acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenylacetic-alpha-13C acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylacetic-alpha-13C acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

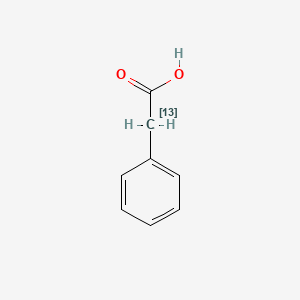

IUPAC Name |

2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-PTQBSOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583506 |

Source

|

| Record name | Phenyl(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68661-15-4 |

Source

|

| Record name | Phenyl(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68661-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of alpha-13C labeled phenylacetic acid in biosynthesis research

Technical Guide: Applications of - C Labeled Phenylacetic Acid in Biosynthesis Research

Executive Summary

This technical guide details the strategic application of

The utility of labeling the

Chemical Fundamentals & Tracing Logic

The Isotope Label

The target molecule is Phenylacetic Acid-

-

Chemical Structure:

-

Isotopic Purity: Typically

atom % -

Key Advantage: The

-carbon connects the aromatic ring to the reactive carbonyl. It acts as the "bridge" atom. If the PAA molecule is incorporated intact (as a side chain), this carbon remains distinct. If PAA is catabolized (e.g., via the homogentisate pathway), this carbon's chemical environment changes drastically, allowing for immediate detection of metabolic "leakage."

NMR Detectability

In a proton-decoupled

-

Natural PAA

-C: -

Labeled PAA

-C: Enhanced singlet at -

Incorporated Penicillin G: The signal shifts slightly downfield (

ppm) due to the formation of the amide bond with the 6-APA nucleus.

Primary Application: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Lactam Biosynthesis[1]

The industrial production of Penicillin G (Benzylpenicillin) by Penicillium chrysogenum relies on the exogenous addition of PAA. The organism prefers PAA over endogenous synthesis, but it also possesses pathways to degrade PAA, reducing yield.

Mechanism of Incorporation

-

Activation: PAA is ligated to Coenzyme A by Phenylacetyl-CoA ligase (PCL), forming Phenylacetyl-CoA.[1]

-

Acylation: The enzyme Isopenicillin N Acyltransferase (IAT) swaps the hydrophilic

-aminoadipyl side chain of Isopenicillin N with the hydrophobic phenylacetyl moiety.[1] -

Result: The

-

The "Scrambling" Problem (Catabolic Loss)

A major challenge in strain engineering is the diversion of PAA into catabolic pathways. P. chrysogenum can hydroxylate PAA to 2-hydroxyphenylacetic acid, eventually leading to ring cleavage via the homogentisate pathway.

-

Tracer Logic: If

-

Pathway Visualization

The following diagram illustrates the competing fates of the PAA precursor.

Figure 1: Metabolic fate of

Experimental Protocols

Precursor Feeding Strategy

To maximize incorporation and minimize toxicity (PAA is toxic at high concentrations), a "Pulse-Feed" or "Slow-Feed" strategy is required.

| Parameter | Specification | Rationale |

| Tracer Form | Sodium Phenylacetate- | Higher solubility than free acid; pH neutral. |

| Concentration | 0.5 - 2.0 mM (Final) | PAA inhibits cell growth above 4 mM. |

| Timing | Idiophase (48h - 72h) | Feed after biomass formation to target secondary metabolism. |

| Media | Defined Medium (Glucose-limited) | Prevents carbon catabolite repression; ensures uptake. |

Step-by-Step Workflow

-

Inoculation: Seed P. chrysogenum in defined liquid medium. Incubate at 25°C, 250 rpm.

-

Growth Phase: Monitor biomass via dry cell weight (DCW) until stationary phase (approx. 48h).

-

Pulse Feeding: Aseptically add filter-sterilized Sodium Phenylacetate-

- -

Incubation: Continue fermentation for 24–48 hours.

-

Quenching: Rapidly cool broth to 4°C. Centrifuge to separate mycelium (biomass) from supernatant (media).

-

Extraction:

-

Acidify supernatant to pH 2.0 with HCl.

-

Extract 3x with Ethyl Acetate (Penicillin G partitions into organic phase).

-

Evaporate solvent to dryness.

-

-

Analysis: Resuspend residue in

for NMR or Methanol/Water for LC-MS.

Analytical Detection

Method A:

C-NMR (The Gold Standard for Regiospecificity)

-

Instrument: 500 MHz or higher.

-

Experiment: Proton-decoupled 1D

C. -

Validation: Look for the massive enhancement of the benzylic methylene signal at ~43 ppm.

-

Coupling Check: If PAA was degraded and re-synthesized (scrambled), you will see satellite peaks or lower enrichment levels. A pure singlet confirms direct incorporation.

Method B: LC-MS (High Sensitivity)

-

Mode: Negative Ion Mode (ESI-).

-

Target: Penicillin G (

333 for natural, -

Calculation: Calculate the Mass Isotopomer Distribution (MID).

(Where

Secondary Application: Plant Auxin Research

While Indole-3-Acetic Acid (IAA) is the dominant auxin, PAA is non-indolic and widespread in plants (Arabidopsis, Tropaeolum).

-

Biosynthetic Route: Phenylalanine

Phenylpyruvate -

Application: Feeding

- -

Protocol Note: In plant tissue culture, PAA transport is distinct from IAA. Using the

C label allows for "isotope dilution" quantification of endogenous PAA levels, which are often notoriously difficult to measure due to interfering phenolic compounds.

Analytical Workflow Diagram

Figure 2: Standardized workflow for stable isotope probing of secondary metabolites.

References

-

García-Estrada, C., et al. (2008). "The Phenylacetyl-CoA Ligase from Penicillium chrysogenum Is a Key Enzyme in Penicillin G Biosynthesis." Journal of Bacteriology. Link

- Harris, C. M., et al. (2009). "Isotope effects and the mechanism of the penicillins." Journal of the American Chemical Society.

-

Sugawara, S., et al. (2015). "Biochemical analyses of phenylacetic acid production in Arabidopsis thaliana." Journal of Plant Growth Regulation. Link

-

Douma, R. D., et al. (2010). "Carbon flux analysis of Penicillium chrysogenum using

C-labeled precursors." Metabolic Engineering. Link -

BMRB (Biological Magnetic Resonance Data Bank). "Phenylacetic acid Chemical Shift Data." Link

Decoding Auxin Dynamics: The Strategic Advantages of Carbon-13 Alpha-Labeling in Plant Hormone Research

Executive Summary

Indole-3-acetic acid (IAA) is the master regulatory hormone governing plant growth, vascular development, and environmental plasticity. For agricultural scientists and drug development professionals engineering plant-based therapeutics, mapping the precise metabolic flux of IAA is critical. Historically, metabolic profiling relied on radioactive isotopes or deuterium labeling, which suffer from signal loss and isotopic exchange. This whitepaper explores the mechanistic advantages of utilizing Carbon-13 (13C) alpha-labeling coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high-fidelity, self-validating auxin quantification[1].

Mechanistic Causality: Why Target the Alpha-Carbon?

The chemical structure of IAA consists of an indole ring conjugated to an acetic acid side chain (-CH₂-COOH). The carbon adjacent to the indole ring is the alpha-carbon (C2'), while the terminal carbon is the carboxyl carbon (C1'). The strategic choice to label the alpha-carbon is driven by the specific enzymatic degradation pathways of auxin in planta.

The Decarboxylation Dilemma

A primary catabolic deactivation pathway for IAA involves peroxidase-mediated decarboxylation, yielding metabolites such as indole-3-carbinol and oxoindole-3-carbinol. If an experimental tracer is labeled at the carboxyl group (e.g., 14C-carboxyl-IAA), the isotopic label is irreversibly lost to the atmosphere as CO₂ gas during this enzymatic cleavage[2]. Consequently, all downstream catabolites become invisible to the detector, creating severe analytical blind spots.

The Alpha-Carbon Retention Advantage

By placing the heavy 13C isotope at the alpha position, the isotopic signature is structurally retained within the carbon skeleton even after the carboxyl group is cleaved. This allows mass spectrometers to detect the +1 Da mass shift in downstream catabolites, definitively proving their metabolic origin from the applied exogenous auxin pool.

Resolving the Deuterium Exchange Vulnerability

While deuterium (²H) labels like D5-IAA are commercially common, they are highly susceptible to hydrogen-deuterium exchange. During acidic extraction protocols or within complex biological matrices, deuterium atoms can exchange with the aqueous solvent, leading to signal attenuation and inaccurate quantification[3]. Carbon-13 is covalently locked into the molecular backbone, providing absolute quantitative stability.

Quantitative Advantages: Comparative Isotope Analysis

The table below summarizes the analytical causality behind selecting 13C-alpha-IAA over legacy labeling methods.

| Analytical Tracer | Isotopic Stability | Decarboxylation Tracking | Mass Shift (MS) | Safety Profile |

| 13C-Alpha-IAA | Excellent (Non-exchangeable) | Retained (Tracks to I3C) | +1 Da | Non-radioactive |

| 13C6-Ring-IAA | Excellent (Non-exchangeable) | Retained | +6 Da | Non-radioactive |

| D5-IAA | Poor (H-D exchange risk) | Retained | +5 Da | Non-radioactive |

| 14C-Carboxyl-IAA | Excellent (Non-exchangeable) | Lost as 14CO₂ gas | N/A (Radiometric) | Radioactive hazard |

Note: While 13C6-Ring-IAA is highly stable, its massive +6 Da shift makes it the ideal internal standard , reserving the +1 Da 13C-Alpha-IAA as the biological tracer to prevent signal overlap[4].

Visualizing Auxin Metabolism

Auxin Metabolism Pathway demonstrating the retention of the 13C-alpha label during catabolism.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure rigorous scientific integrity, the following protocol employs a multiplexed dual-isotope system. 13C-alpha-IAA (+1 Da) acts as the in planta biological tracer, while 13C6-IAA (+6 Da) is utilized as the analytical internal standard[4]. This ensures that any matrix effects or extraction losses are mathematically corrected.

Step-by-Step Methodology

-

In Planta Tracer Application: Apply 10 µM 13C-alpha-IAA to the target plant tissue (e.g., Arabidopsis roots, cucumber fruit, or tobacco BY-2 cell cultures),[5]. Allow for a defined transport/metabolism period (e.g., 1–5 hours).

-

Quenching and Homogenization: Flash-freeze the harvested tissue immediately in liquid nitrogen to halt all enzymatic metabolism. Grind the tissue to a fine powder using a cryogenic mill.

-

Extraction & Internal Standard Spike: Extract the tissue using 80% aqueous acetone containing 2.5 mM diethyldithiocarbamate (an antioxidant to prevent artifactual oxidation during processing)[6]. Immediately spike the homogenate with a known concentration of the 13C6-IAA internal standard. Causality Note: Adding the internal standard at this exact stage ensures it undergoes the exact same physical and chemical stresses as the biological tracer.

-

Solid-Phase Extraction (SPE) Cleanup: Pass the crude extract through an Oasis HLB SPE column. Wash with 5% methanol and elute with 80% methanol. This step removes highly polar sugars and non-polar lipids that cause ion suppression in the mass spectrometer[7].

-

LC-ESI-MS/MS Analysis: Inject the purified extract into an LC-MS/MS system operating in Electrospray Ionization (ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific parent-to-daughter ion transitions for endogenous IAA, the 13C-alpha-IAA tracer, and the 13C6-IAA internal standard[5].

Self-validating LC-MS/MS workflow utilizing 13C-alpha-IAA tracer and 13C6-IAA internal standard.

Conclusion

Carbon-13 alpha-labeling represents the gold standard for auxin metabolic flux analysis. By strategically placing the stable isotope at a biosynthetically conserved node, researchers can map the entire degradative and conjugative network of IAA without the analytical blind spots caused by decarboxylation or solvent exchange. When multiplexed with heavy-ring internal standards, it provides an unparalleled, self-validating framework for modern plant hormone research.

References

-

Dobrev, P. I., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. Available at:[Link]

-

Matsuda, F., et al. (2005). Facile Preparation of Deuterium-Labeled Standards of Indole-3-Acetic Acid (IAA) and Its Metabolites to Quantitatively Analyze Their Levels in Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

-

Kojima, M., et al. (2009). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Normanly, J., et al. (2023). An auxin research odyssey: 1989–2023. The Plant Cell. Available at:[Link]

-

Liu, X., et al. (2012). Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling. Plant Physiology. Available at:[Link]

-

Kojima, M., et al. (2003). IAA concentration and polar transport in cucumber fruit. NII. Available at:[Link]

-

Pěnčík, A., et al. (2014). Auxin Metabolite Profiling in Isolated and Intact Plant Nuclei. Planta / PMC. Available at:[Link]

Sources

- 1. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. Auxin Metabolite Profiling in Isolated and Intact Plant Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

How to synthesize 13C-labeled penicillin using Phenylacetic-alpha-13C acid

Application Note: Directed Biosynthesis and Purification of 13C-Labeled Penicillin G Using Phenylacetic-alpha-13C Acid

Introduction & Mechanistic Overview

Isotope-enabled biophysical studies, such as kinetic isotope effect (KIE) profiling and NMR spectroscopy of beta-lactamases, require site-specifically labeled antibiotics[1]. Synthesizing 13C-labeled Penicillin G via traditional synthetic organic chemistry is stereochemically complex and historically low-yielding. Conversely, directed biosynthesis leveraging the native metabolic machinery of Penicillium chrysogenum offers a highly efficient, stereospecific route[2][3].

The biosynthesis of Penicillin G is compartmentalized within the fungus. It begins in the cytosol with the condensation of L-α-aminoadipic acid (L-AAA), L-cysteine, and L-valine to form the ACV tripeptide, which is subsequently cyclized into Isopenicillin N (IPN)[2][3]. In the final step, localized in the peroxisomes, the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) exchanges the L-AAA side chain of IPN for a phenylacetyl group[3]. By supplementing the fermentation medium with Phenylacetic-alpha-13C acid (CAS 68661-15-4)[4], the fungal machinery incorporates the labeled precursor directly into the beta-lactam scaffold, yielding Penicillin G specifically enriched at the benzylic carbon.

Causality & Experimental Design (E-E-A-T Insights)

The Toxicity of Phenylacetic Acid (PAA): The addition of the PAA precursor is the most critical and delicate parameter in this protocol. PAA is a weak acid. At the standard fermentation pH of 6.5, a fraction of PAA exists in its protonated, uncharged state. This protonated species rapidly crosses the fungal plasma membrane via passive diffusion[5]. Once inside the neutral cytosol, PAA dissociates and releases protons. If PAA is added as a large bolus, this influx causes severe intracellular acidification, inhibiting enzymatic activity and leading to cell death[6]. Therefore, this protocol strictly mandates a self-validating fed-batch strategy , continuously feeding Phenylacetic-alpha-13C acid while monitoring its consumption to maintain a sub-toxic residual broth concentration (<0.5 g/L)[5].

pH-Dependent Extraction Dynamics: Downstream extraction relies on the pH-dependent solubility of Penicillin G. By dropping the broth pH to 2.0–2.5, the penicillin carboxylate is protonated, allowing rapid partitioning into an organic solvent (butyl acetate)[3]. Because the beta-lactam ring is highly unstable and prone to hydrolysis at low pH, this extraction must be performed immediately at low temperatures (4°C) to prevent degradation into penicillanic acid[7].

Materials and Reagents

-

Biological Strain: Penicillium chrysogenum (Wisconsin 54-1255 or equivalent high-yielding industrial strain).

-

Isotope Precursor: Phenylacetic-alpha-13C acid, 99 atom % 13C (CAS: 68661-15-4)[4].

-

Fermentation Media: Corn steep liquor, lactose, glucose, ammonium sulfate, potassium dihydrogen phosphate.

-

Downstream Reagents: Butyl acetate (ACS grade), 20% Phosphoric acid (

), 1M Potassium acetate in absolute ethanol.

Experimental Workflows & Protocols

Phase 1: Inoculum & Vegetative Growth

-

Revive P. chrysogenum spores from a cryogenic stock into 50 mL of seed medium (comprising 2% corn steep liquor, 2% glucose, and 0.5% yeast extract).

-

Incubate the culture in a baffled flask at 25°C and 250 rpm for 48 hours to generate robust, exponential-phase mycelial biomass[3].

Phase 2: Fed-Batch Fermentation

-

Transfer the vegetative seed (10% v/v) into a 1L stirred-tank bioreactor containing 500 mL of production medium. Lactose (30 g/L) is used as the primary carbon source because its slow hydrolysis prevents carbon catabolite repression of the penicillin biosynthetic genes.

-

Maintain the bioreactor temperature at 25°C, dissolved oxygen (DO) > 30%, and pH at 6.5 via automated addition of 1M KOH or 1M

. -

Precursor Feeding: At 24 hours post-inoculation, initiate the continuous feed of Phenylacetic-alpha-13C acid (prepared as a 50 g/L solution in 0.1M KOH).

-

Self-Validation Loop: Extract 1 mL of broth every 12 hours. Centrifuge to remove mycelia and analyze the supernatant via HPLC (C18 column, UV detection at 215 nm) to quantify residual 13C-PAA. Adjust the feed rate dynamically to ensure the residual PAA concentration remains between 0.1 and 0.5 g/L[5].

-

Terminate fermentation at 120–144 hours when the penicillin production plateau is reached.

Phase 3: Downstream Extraction and Crystallization

-

Harvest the fermentation broth and remove mycelia via vacuum filtration. Chill the clarified filtrate immediately to 4°C.

-

Add an equal volume of cold butyl acetate to the clarified broth.

-

Under vigorous mechanical stirring, rapidly adjust the aqueous phase to pH 2.0–2.5 using 20%

[3]. -

Immediately transfer the emulsion to a separatory funnel and isolate the organic (butyl acetate) phase. Note: Rapid phase separation is critical to minimize the time Penicillin G spends at an acidic pH, preventing beta-lactam hydrolysis[7].

-

To the penicillin-rich organic phase, slowly add 1M Potassium Acetate in ethanol dropwise until precipitation ceases.

-

Filter the resulting white crystals of Potassium 13C-Penicillin G, wash twice with cold absolute ethanol, and dry under a vacuum desiccator overnight.

Phase 4: Analytical Validation

Validate the stereochemical integrity and isotopic incorporation of the purified product using LC-MS and 13C-NMR. The enriched alpha-carbon will dominate the NMR spectrum, providing definitive proof of precursor incorporation[8].

Data Presentation & Parameters

Table 1: Bioreactor Fermentation & Feeding Parameters

| Parameter | Setpoint / Target | Rationale |

|---|---|---|

| Temperature | 25°C | Optimal for P. chrysogenum IAT enzyme stability. |

| pH | 6.5 ± 0.1 | Prevents excessive PAA protonation and cellular toxicity. |

| Dissolved Oxygen | > 30% | IPN synthase requires molecular oxygen for ring closure. |

| 13C-PAA Feed Rate | Variable | Adjusted via daily HPLC feedback loop. |

| Residual 13C-PAA | 0.1 – 0.5 g/L | Ensures precursor saturation without acidifying the cytosol. |

Table 2: Analytical Validation Metrics for 13C-Penicillin G

| Analytical Method | Unlabeled Penicillin G (Standard) | 13C-Penicillin G (Synthesized) |

|---|---|---|

| Exact Mass (Free Acid) | 334.0987 g/mol | 335.1021 g/mol |

| LC-MS [M+H]+ | m/z 335.10 | m/z 336.10 |

| 13C-NMR (Benzylic Carbon) | ~42-43 ppm (Natural abundance) | ~42-43 ppm (Massive singlet intensity) |

Workflow & Pathway Visualizations

Biosynthetic pathway of 13C-Penicillin G in P. chrysogenum.

Step-by-step experimental workflow for the production and validation of 13C-Penicillin G.

References

-

Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity. MDPI.[Link]

-

The Combination of Carbon Source and the Addition of Phenylacetic Acid (PAA) to Growth Medium Penicillium chrysogenum to Enhance. SciSpace.[Link]

-

Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. ASM Journals.[Link]

-

The ABCT31 Transporter Regulates the Export System of Phenylacetic Acid as a Side-Chain Precursor of Penicillin G in Monascus ruber M7. PMC.[Link]

- Process for producing 6-amino-penicillanic acid and phenylacetic acid.

-

Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. PubMed.[Link]

-

Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies. ChemRxiv.[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PHENYL(ACETIC ACID-2-13C) | 68661-15-4 [chemicalbook.com]

- 5. journals.asm.org [journals.asm.org]

- 6. The ABCT31 Transporter Regulates the Export System of Phenylacetic Acid as a Side-Chain Precursor of Penicillin G in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6110699A - Process for producing 6-amino-penicillanic acid and phenylacetic acid - Google Patents [patents.google.com]

- 8. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins [pubmed.ncbi.nlm.nih.gov]

Protocol for preparing Phenylacetic-alpha-13C acid internal standards for GC-MS

Protocol for Preparation and Analysis of Phenylacetic- - C Acid Internal Standards by GC-MS

Executive Summary

Phenylacetic acid (PAA) is a critical metabolite associated with phenylalanine metabolism disorders (e.g., Phenylketonuria) and a regulated precursor in forensic analysis. Accurate quantification in complex matrices (plasma, urine) requires stable isotope dilution assays.

This protocol details the preparation and utilization of Phenylacetic-

Scientific Rationale & Isotopic Strategy

The Choice of - C Labeling

While PAA-d5 (ring-labeled) provides a larger mass shift (+5 Da), the

The "Cross-Talk" Challenge

The fundamental challenge with a +1 Da internal standard is the natural abundance of

-

Native PAA-TMS Derivative: Formula

. -

Total Carbons: 11.

-

Theoretical M+1 Abundance:

.

Implication: Approximately 12% of the native PAA signal will appear in the IS channel (

Materials & Reagents

| Component | Grade/Specification | Notes |

| Analyte | Phenylacetic Acid (Native) | >99% Purity |

| Internal Standard | Phenylacetic acid- | >99% Isotopic Enrichment (99 atom % |

| Derivatizing Agent | BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide |

| Solvents | Ethyl Acetate, Methanol | LC-MS Grade |

| Acidifier | HCl (1M) or H | For pH adjustment (pKa of PAA |

| Drying Agent | Anhydrous Na | Granular |

Experimental Protocol

Stock Solution Preparation

Note: Primary stocks are prepared in Methanol for solubility, but Methanol must be removed before derivatization.

-

Native Stock (1.0 mg/mL): Accurately weigh 10.0 mg of Native PAA into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

IS Stock (1.0 mg/mL): Accurately weigh 10.0 mg of PAA-

- -

Working IS Solution (10

g/mL): Dilute 100-

Critical Step: We switch to Ethyl Acetate here to facilitate easier evaporation and compatibility with the extraction solvent.

-

Sample Preparation & Extraction Workflow

The pKa of PAA is 4.31. To extract it into an organic layer, the sample pH must be adjusted to

Step-by-Step:

-

Aliquot: Transfer 200

L of bio-fluid (plasma/urine) to a glass centrifuge tube. -

Spike IS: Add 50

L of Working IS Solution (10 -

Acidify: Add 200

L of 1M HCl. Verify pH < 2 with litmus paper. -

Extract: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes.

-

Transfer: Transfer the upper organic layer to a clean GC vial.

-

Dry: Add a small spatula tip of anhydrous Na

SO -

Evaporate: Transfer supernatant to a new insert/vial and evaporate to dryness under Nitrogen at 40°C.

Derivatization (Silylation)[1]

-

Reconstitute: Add 50

L of Ethyl Acetate to the dried residue. -

Derivatize: Add 50

L of BSTFA + 1% TMCS . -

Reaction: Cap tightly and incubate at 70°C for 30 minutes .

-

Cool: Allow to cool to room temperature before injection.

GC-MS Method Parameters

Chromatographic Conditions

-

System: Agilent 7890/5977 (or equivalent).

-

Column: DB-5MS UI (30m

0.25mm -

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injection: 1.0

L, Splitless (Purge on at 0.75 min). -

Inlet Temp: 250°C.

-

Oven Program:

-

Initial: 70°C (Hold 1 min)

-

Ramp 1: 15°C/min to 180°C

-

Ramp 2: 30°C/min to 300°C (Hold 3 min)

-

Mass Spectrometry (SIM Mode)

Using Selective Ion Monitoring (SIM) significantly increases sensitivity.

| Compound | Precursor (MW) | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| PAA-TMS (Native) | 208 | 208 (M | 91 (Tropylium) | 164 (M - CO | 50 ms |

| PAA- | 209 | 209 (M | 92 ( | 165 | 50 ms |

Note on Fragmentation: The base peak for PAA-TMS is usually

Visualization of Workflow & Mechanism

Analytical Workflow Diagram

Figure 1: Step-by-step extraction and derivatization workflow for PAA quantification.

Fragmentation Logic (Native vs. IS)

Figure 2: Mass spectral fragmentation logic confirming the retention of the

Data Analysis: Isotopic Overlap Correction

Because the IS is only +1 Da heavier than the native, the native compound contributes to the IS signal (

Determining the Contribution Ratio (R)

-

Inject a high concentration Native Standard (without IS).

-

Measure Area at

209 ( -

Calculate

:

Corrected Calculation

When analyzing samples containing both Native and IS:

-

Measure observed Area of IS (

) at -

Measure observed Area of Native (

) at -

Calculate True IS Area (

):

Failure to apply this correction will result in the IS area being artificially inflated at high native concentrations, leading to a non-linear calibration curve that curves downwards.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low TMS Yield | Moisture in sample | Ensure Na |

| Peak Tailing | Active sites in inlet | Replace liner; trim column (10-20 cm); ensure splitless purge time > 0.5 min. |

| Non-Linearity | Isotopic Interference | Apply the correction formula (Section 7); Ensure IS concentration is not too low relative to analyte. |

| "Ghost" Peaks | PAA in solvents | PAA is a common contaminant. Run solvent blanks. |

References

-

NIST Chemistry WebBook. Benzeneacetic acid, trimethylsilyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database (HMDB). Metabocard for Phenylacetic acid (HMDB0000209).[Link]

-

PubChem. Phenylacetic acid Compound Summary. National Library of Medicine. [Link]

-

Shimadzu Application News. Analysis of Organic Acids by GC-MS/MS.[Link]

Sample preparation techniques for Phenylacetic-alpha-13C acid extraction from cell cultures

Application Note: High-Fidelity Extraction and Analysis of Phenylacetic- - C Acid from Cell Cultures

Abstract

This application note details a rigorous protocol for the isolation and quantification of Phenylacetic acid (PAA), specifically tracking the

Introduction & Chemical Logic

The Analytical Challenge

Extracting organic acids from cell culture media presents a tripartite challenge:

-

Solubility: PAA is amphiphilic but exists as a dissociated phenylacetate anion at physiological pH (pKa

4.31). -

Volatility: Free PAA is moderately volatile; improper evaporation leads to analyte loss.

-

Isotopic Fidelity: In

C-MFA, the ratio of labeled to unlabeled isotopomers must remain constant throughout extraction.

Mechanism of Action: pH-Driven Partitioning

The extraction logic relies on the Henderson-Hasselbalch equation. To force PAA from the aqueous phase (media) into the organic phase, the pH must be adjusted to at least 2 units below its pKa.

At pH 2.0 , the ratio of dissociated anion

Workflow Visualization

The following diagram outlines the decision matrix for sample processing, distinguishing between extracellular (supernatant) and intracellular (pellet) analysis.

Caption: Figure 1. Integrated workflow for Phenylacetic Acid extraction ensuring metabolic stasis and efficient phase transfer.

Experimental Protocols

Protocol A: Sample Quenching (Critical for MFA)

Objective: To instantly halt metabolic activity and prevent "leakage" of intracellular metabolites.

-

Preparation: Pre-chill a solution of 60% Methanol / 40% Water (containing 10 mM Ammonium Acetate) to -40°C.

-

Sampling: Rapidly withdraw cell culture volume (e.g., 5 mL) and inject directly into 20 mL of the pre-chilled Quenching Solution.

-

Separation: Centrifuge immediately at 10,000

g for 5 minutes at -10°C.-

Supernatant: Contains extracellular PAA.

-

Pellet: Contains intracellular PAA.

-

Protocol B: Liquid-Liquid Extraction (LLE)

Objective: Isolation of PAA from aqueous matrix.

Reagents:

-

Internal Standard (IS): 3,4-dimethoxyphenylacetic acid or D5-Phenylacetic acid (10 µg/mL in methanol).

-

Acid: 6 M Hydrochloric Acid (HCl).

-

Solvent: HPLC-grade Ethyl Acetate (EtOAc).

Steps:

-

Spiking: Add 50 µL of Internal Standard to 1 mL of sample (supernatant or resuspended pellet lysate).

-

Acidification: Add 6 M HCl dropwise while monitoring pH. Target pH: 1.5 – 2.0 .

-

Why: Ensures PAA is fully protonated (uncharged).

-

-

Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

-

Phase Separation: Centrifuge at 3,000

g for 5 minutes. The organic (top) layer contains the PAA. -

Collection: Transfer the top organic layer to a clean glass vial.

-

Repeat: Repeat steps 3-5 once more. Combine organic fractions.

-

Drying: Add a small amount of anhydrous Sodium Sulfate (

) to the organic fraction to remove residual water. -

Evaporation: Evaporate solvent under a gentle stream of Nitrogen at room temperature. STOP immediately upon dryness. Do not over-dry, as PAA is semi-volatile.

Protocol C: Derivatization with MTBSTFA

Objective: Create a stable, volatile derivative that preserves the

Why MTBSTFA?

Unlike standard silylation (BSTFA), MTBSTFA forms the tert-butyldimethylsilyl (TBDMS) derivative. Upon electron ionization (EI), TBDMS derivatives characteristically lose the bulky tert-butyl group (

-

Reconstitution: Redissolve the dried residue in 50 µL of anhydrous Pyridine.

-

Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Incubation: Cap tightly and incubate at 60°C for 60 minutes .

-

Transfer: Transfer to a GC autosampler vial with a glass insert.

Analytical Parameters (GC-MS)[1][2][3][4][5][6]

To validate the extraction, the following instrument parameters are recommended.

| Parameter | Setting |

| Column | Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C (Splitless mode recommended for trace analysis) |

| Transfer Line | 280°C |

| Oven Program | 60°C (1 min hold) |

| Ion Source | Electron Impact (EI), 70 eV, 230°C |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

SIM Ions for PAA-TBDMS Derivative

-

Target Analyte: Phenylacetic Acid-TBDMS

-

Quantification Ion: m/z 193 (

, Loss of t-butyl group). -

-

-

Internal Standard Ion: Depends on IS selection (e.g., m/z 198 for D5-PAA).

Quality Control & Data Analysis

Calculating Enrichment

For MFA, you are calculating the Mass Isotopomer Distribution (MID).[1]

QC Criteria Table

| Metric | Acceptance Criteria | Troubleshooting |

| Spike Recovery | 85% – 115% | Check pH during extraction; ensure no water in derivatization. |

| RSD (n=5) | < 5% | Check pipetting accuracy and integration baselines. |

| Peak Shape | Symmetrical | Tailing indicates active sites in liner or moisture contamination. |

| Blank | < 1% of LOQ | Contamination from plasticware (avoid plastics, use glass). |

Troubleshooting Guide

Issue: Low Recovery

-

Cause 1: Insufficient Acidification. If the pH is > 3.0, PAA remains ionized and stays in the water phase. Use pH strips to verify pH < 2.0.

-

Cause 2: Volatility Loss. Evaporating the ethyl acetate too aggressively (high heat or high vacuum) will strip the PAA. Use Nitrogen at room temperature.

Issue: Inconsistent Derivatization

-

Cause: Moisture. MTBSTFA is sensitive to water. Ensure the extract is dried with Sodium Sulfate and the pyridine is anhydrous.

-

Symptom: Appearance of a "hydrolysis peak" or tailing peaks in the chromatogram.

References

-

NIST Mass Spectrometry Data Center. "Phenylacetic acid, TBDMS derivative." National Institute of Standards and Technology. Available at: [Link]

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology. Available at: [Link]

-

US Environmental Protection Agency (EPA). "Method 3535A: Solid-Phase Extraction (SPE)." SW-846 Test Methods for Evaluating Solid Waste. Available at: [Link]

Using Phenylacetic-alpha-13C acid for quantitative analysis in forensic toxicology

Application Note: Quantitative Analysis of Phenylacetic Acid in Forensic Toxicology Using Phenylacetic- - C Acid via IDMS

Introduction and Forensic Significance

Phenylacetic acid (PAA) occupies a dual role in forensic toxicology and criminalistics. It is a highly monitored pre-precursor in the clandestine synthesis of amphetamine and methamphetamine via the phenyl-2-propanone (P2P) pathway[1]. Concurrently, PAA and its derivatives serve as critical human metabolites following the ingestion of certain xenobiotics and illicit drugs; for instance, amphetamines are deaminated by flavin-containing monooxygenase 3 (FMO3) in the liver to form P2P, which subsequently oxidizes into downstream metabolites[2].

Quantifying PAA in complex matrices (e.g., seized crude mixtures, whole blood, or urine) is analytically challenging due to severe matrix effects—such as ion suppression in mass spectrometry—and variable extraction recoveries[3][4]. To establish a legally defensible and self-validating analytical system, forensic laboratories employ Isotope Dilution Mass Spectrometry (IDMS) using Phenylacetic-

Forensic and metabolic pathways linking PAA, P2P, and Amphetamine.

Mechanistic Grounding: The Causality of the - C Label

The selection of Phenylacetic-

-

Immunity to Isotopic Scrambling: The

-carbon of PAA (the CH₂ group between the phenyl ring and the carboxyl group) is slightly acidic. In highly basic or acidic extraction conditions, deuterium atoms placed at this position can undergo rapid Hydrogen-Deuterium (H/D) exchange with the solvent, leading to an artificial loss of the IS signal. A -

Perfect Co-Elution: The

C-labeled analog exhibits identical physicochemical and chromatographic properties to endogenous PAA. It co-elutes perfectly in both Gas Chromatography (GC) and Liquid Chromatography (LC), ensuring that both the target analyte and the IS experience the exact same matrix ionization environment in the MS source[4].

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol details the extraction and GC-MS quantification of PAA from human urine. By spiking the internal standard at the very beginning of the workflow, the system becomes self-validating: any volumetric loss or matrix suppression affects the native PAA and the

Materials Required

-

Target Standard: Unlabeled PAA (1 mg/mL)

-

Internal Standard (IS): Phenylacetic-

- -

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

-

Solvents: Ethyl acetate, 1 M HCl, Anhydrous pyridine

Step-by-Step Methodology

-

Sample Aliquoting & IS Spiking: Transfer 1.0 mL of human urine into a clean glass centrifuge tube. Immediately spike with 50 µL of the PAA-

- -

Acidification: Add 200 µL of 1 M HCl to adjust the sample to pH < 3. Causality: PAA is a weak acid (pKa ~4.3). At physiological urine pH, it exists as the highly polar phenylacetate ion. Acidification fully protonates the molecule, maximizing its lipophilicity for the subsequent organic extraction.

-

Liquid-Liquid Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean autosampler vial.

-

Evaporation & Derivatization: Evaporate the organic layer to dryness under a gentle nitrogen stream at 40°C. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes. Causality: The free carboxylic acid group of PAA causes severe peak tailing and thermal degradation in GC columns. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and thermal stability.

-

GC-MS Analysis (SIM Mode): Inject 1 µL into the GC-MS. Monitor the target ions for PAA-TMS (

208, 91) and PAA-

Self-validating IDMS workflow for PAA quantification in toxicology.

Quantitative Data Presentation

A robust forensic method must demonstrate that matrix interferences do not compromise quantitative accuracy[3]. Table 1 summarizes typical validation parameters for this IDMS method, highlighting the corrective power of the

Table 1: Quantitative Validation Parameters for PAA using PAA-

| Validation Parameter | Observed Value / Range | Forensic Acceptance Criteria |

| Linear Dynamic Range | 10 – 1000 ng/mL | R² > 0.99 |

| Limit of Quantitation (LOQ) | 5 ng/mL | S/N > 10, Precision < 20% |

| Intra-day Precision (CV%) | 3.2% - 6.5% | < 20% at LOQ, < 15% otherwise |

| Extraction Recovery (RE) | 82% - 88% | Consistent across all concentrations |

| Absolute Matrix Effect (ME) | -15% (Ion Suppression) | N/A (Monitored for system health) |

| IS-Normalized Matrix Effect | 99.2% | 100 ± 10% (Proves IDMS efficacy) |

| Accuracy (Bias) | 98% - 102% | ± 20% at LOQ, ± 15% otherwise |

Analytical Insight: While the absolute matrix effect indicates a 15% loss of signal due to biological matrix suppression, the IS-Normalized Matrix Effect is nearly perfect (99.2%). Because the PAA-

Conclusion

The integration of Phenylacetic-

References

- Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ Agilent Technologies URL

- Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis MDPI URL

- Phenylacetone (Metabolic Pathways)

- Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications Frontiers URL

Sources

- 1. Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis | MDPI [mdpi.com]

- 2. Phenylacetone - Wikipedia [en.wikipedia.org]

- 3. lcms.cz [lcms.cz]

- 4. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

Troubleshooting low ionization efficiency of Phenylacetic-alpha-13C acid in mass spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve adequate limits of detection (LOD) for small, polar carboxylic acids. Phenylacetic-alpha-13C acid (PAA-13C) is a critical stable isotope-labeled internal standard used in pharmacokinetic and metabolic assays. However, due to its specific physicochemical properties—namely a pKa of approximately 4.3 and a relatively low molecular weight—it is highly susceptible to poor ionization efficiency and matrix suppression.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and optimizing PAA-13C detection in liquid chromatography-mass spectrometry (LC-MS).

Diagnostic Decision Tree

Before altering your sample preparation, use the logical workflow below to isolate the root cause of your signal loss.

Diagnostic workflow for resolving low ionization efficiency of PAA-13C in LC-MS.

Core Troubleshooting Protocols

Protocol A: Mobile Phase Optimization for Native ESI-

The Causality: Carboxylic acids like PAA-13C naturally deprotonate to form

Step-by-Step Methodology:

-

Purge the System: Flush the LC lines with 50:50 Methanol:Water (no additives) to remove residual TFA or FA, which can linger in the system and cause persistent ion suppression.

-

Prepare Aqueous Phase (Mobile Phase A): Formulate 5 mM Ammonium Acetate (

) in LC-MS grade water. Do not adjust the pH with formic or acetic acid. -

Prepare Organic Phase (Mobile Phase B): Use 100% Acetonitrile or Methanol. (Methanol often provides better desolvation for small acids in ESI-).

-

System Validation (Self-Validating Step):

-

Inject a 50 ng/mL neat standard of PAA-13C prepared in water.

-

Inject a 50 ng/mL standard spiked into your extracted biological matrix.

-

Acceptance Criteria: Calculate the matrix factor (Peak Area Matrix / Peak Area Neat). A value between 0.85 and 1.15 indicates successful elimination of matrix suppression. You should observe a massive signal-to-noise (S/N) improvement compared to FA-based mobile phases[4].

-

Protocol B: Charge-Reversal Derivatization for ESI+

The Causality: If your assay is multiplexed with basic drugs, you may be forced to use Positive Ion Mode (ESI+). Because PAA-13C resists protonation, ESI+ yields abysmal sensitivity. The solution is chemical derivatization using reagents like 4-APEBA or DmPABr. These reagents react with the carboxyl group to attach a bulky, hydrophobic moiety carrying a permanent positive charge. This not only reverses the polarity but also drives the analyte to the surface of the ESI droplet, exponentially increasing gas-phase ion emission[5],[6].

Step-by-Step Methodology (using 4-APEBA):

-

Reagent Preparation: Prepare a 10 mM solution of 4-APEBA and a 50 mM solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in LC-MS grade water.

-

Reaction: In a microcentrifuge tube, combine 50 µL of the PAA-13C sample extract, 50 µL of 4-APEBA, and 50 µL of EDC.

-

Incubation: Vortex briefly and incubate at room temperature for 1 hour. The carbodiimide chemistry works efficiently in aqueous conditions, preventing the need for sample drying[7].

-

System Validation (Self-Validating Step): Run a "Reagent Blank" (water + 4-APEBA + EDC) alongside your derivatized sample.

-

Acceptance Criteria: The blank must show no interfering peaks at the derivatized precursor mass. The derivatized PAA-13C should now be highly responsive in a standard 0.1% FA ESI+ gradient.

-

Quantitative Data & Reagent Selection

Table 1: Impact of Mobile Phase Additives on PAA-13C ESI- Response

| Additive | Typical Conc. | ESI- Impact | Mechanistic Reason |

| Formic Acid | 0.1% | Severe Suppression | High gas-phase proton affinity of formate competes with analyte; keeps solution pH low[3]. |

| Trifluoroacetic Acid | 0.05% | Severe Suppression | Strong ion pairing and high surface tension prevent efficient droplet fission. |

| Ammonium Acetate | 5 - 10 mM | Enhancement | Weak acid salt; allows initial deprotonation. Volatile nature aids desolvation[4]. |

| Ammonium Hydroxide | 0.01% | Enhancement | Raises pH to ensure complete solution-phase deprotonation prior to aerosolization[2]. |

Table 2: Recommended Derivatization Reagents for Carboxylic Acids (ESI+)

| Reagent | Added Moiety | Primary Benefit | Reference |

| 4-APEBA | Bromophenethyl + Quaternary Ammonium | Permanent positive charge; provides a unique isotopic signature ( | [7],[6] |

| DmPABr | Dimethylaminophenacyl | Reverses polarity; adds bulky phenyl rings to improve reversed-phase chromatographic retention. | [5] |

| BAMP | Pyridinium | Permanent positive charge; highly stable; excellent for both CE-MS and LC-MS workflows. | [8] |

Frequently Asked Questions (FAQs)

Q: I added a basic modifier post-column to force deprotonation, but my ESI- signal actually got worse. Why? A: Electrospray is a complex electrochemical process, not just a reflection of solution-phase pH. When you add a base post-column, you are introducing a protonated counter-ion into the spray chamber. If this new counter-ion alters the redox reactions at the spray needle or increases the conductivity of the droplet too much, it can destabilize the Taylor cone. This physical destabilization of the spray can completely negate the chemical benefits of deprotonating the carboxylic acid[9].

Q: Is ammonium acetate a true neutral buffer for LC-MS?

A: No, this is a widespread misconception in mass spectrometry. While dissolving ammonium acetate in water yields a pH of ~7,

Q: Why does adding hydrophobic groups during derivatization improve MS sensitivity? A: According to the Equilibrium Partitioning Model of electrospray ionization, analytes compete for space at the surface of the charged droplet. Highly polar molecules tend to stay in the aqueous interior of the droplet, where they are less likely to be successfully ejected into the gas phase. By attaching a bulky, hydrophobic moiety (like the phenyl rings in DmPABr or 4-APEBA), the derivatized PAA-13C is physically driven to the droplet's surface. This surface localization, combined with a permanent charge, exponentially increases the efficiency of gas-phase ion emission[5],[6].

References

-

Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. nih.gov.[Link]

-

Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. longdom.org.[Link]

-

Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. unl.edu.[Link]

-

Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. nih.gov.[Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. nih.gov.[Link]

-

Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. vu.nl.[Link]

-

Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. arome-science.com.[Link]

-

Analysis of carboxylic salts by LCMS - Chromatography Forum. chromforum.org.[Link]

-

On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. nih.gov. [Link]

-

Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. semanticscholar.org.[Link]

-

Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. frontiersin.org.[Link]

Sources

- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]

- 3. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]

- 5. longdom.org [longdom.org]

- 6. research.vu.nl [research.vu.nl]

- 7. Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]

- 10. semanticscholar.org [semanticscholar.org]

Correcting for natural abundance overlap in Phenylacetic-alpha-13C acid enrichment data

Executive Summary

This guide addresses the critical challenge of natural abundance overlap when analyzing Phenylacetic-alpha-13C acid (PAA) enrichment. In tracer studies, the signal from your labeled alpha-carbon (

Failure to mathematically strip these "background" isotopes results in overestimation of flux and false positive enrichment data . This guide provides the theoretical framework, a self-validating correction protocol, and a troubleshooting FAQ.

Module 1: The Theoretical Framework

The Source of the Problem: Isotopic "Noise"

When you analyze Phenylacetic acid (PAA) enriched at the alpha position, you are looking for a mass shift (

Why?

-

Molecule: Phenylacetic Acid TMS ester (Standard GC-MS derivative).

-

Formula:

(8 carbons from PAA + 3 from TMS). -

The Silicon Factor: Most researchers correct for Carbon-13 (

). Many forget Silicon.-

: ~4.68% natural abundance (

-

: ~3.09% natural abundance (

-

: ~4.68% natural abundance (

Consequently, the "M+1" peak you measure is a sum of:

-

True Signal: Your Phenylacetic-alpha-13C tracer.

-

Noise A: Natural

in the phenyl ring or TMS group. -

Noise B: Natural

in the TMS group.

The Correction Logic (The Matrix Method)

To isolate the True Signal, we treat the measured intensities as a linear combination of natural and enriched distributions. We solve this using Matrix Inversion (Cramer’s Rule application).

Where:

-

is your raw intensity vector (

- is the Theoretical Isotope Distribution Matrix (calculated from the chemical formula).

- is the unknown vector of true enrichment.

Therefore:

Module 2: Experimental Protocol & Workflow

Visualization of the Correction Workflow

The following diagram outlines the logical flow from raw data acquisition to corrected enrichment values.

Figure 1: The logical pathway for stripping natural abundance overlap from raw mass spectrometry data.

Step-by-Step Correction Procedure

Step 1: The "Self-Validating" Blank Before analyzing labeled samples, inject a commercial unlabeled PAA standard derivatized exactly the same way (e.g., PAA-TMS).

-

Action: Integrate the Molecular Ion cluster (e.g., m/z 208, 209, 210).

-

Validation: Compare the measured ratios to the theoretical natural abundance of

.-

Theoretical M+0: ~100% (normalized base)

-

Theoretical M+1: ~16.5% (Due to 11C and 1Si)

-

Theoretical M+2: ~4.5% (Due to 30Si and multi-13C)

-

-

Fail Condition: If your blank's M+1 is significantly higher (>20%) than theory, you have co-eluting impurities or detector saturation . Stop and fix chromatography.

Step 2: Construct the Correction Matrix (M) You must build a square matrix based on the theoretical probabilities of natural isotopes for your derivative.

-

Row 1 (M+0): Probability of having 0 extra neutrons.

-

Row 2 (M+1): Probability of having 1 extra neutron (from natural 13C or 29Si).

| Isotopologue | Unlabeled (Natural) | Labeled (1 Tracer) |

| M+0 | 0 | |

| M+1 | ||

| M+2 |

Note: The "Labeled" column shifts down because a labeled molecule starts at M+1 mass.

Step 3: Apply the Correction Use a computational tool (Python/R) or a dedicated solver (like IsoCor or spreadsheet matrix functions) to multiply the inverse of Matrix M by your measured vector.

Step 4: Normalization

Module 3: Troubleshooting & FAQs

Common Failure Modes

Q1: My corrected enrichment values are negative. How is this possible?

-

Cause: This is the "Over-Correction" error. It usually happens when the Correction Matrix assumes a higher natural abundance than what was actually measured in your blank.

-

Diagnosis: Check your integration integration limits. Did you include "shoulder" noise in the M+1 peak of your samples but not your blank?

-

Solution: Use the experimentally derived distribution from your Unlabeled Standard (Step 1) to build the matrix, rather than theoretical constants, if your instrument has specific bias.

Q2: I am using GC-MS. Should I track the Molecular Ion (208) or the Tropylium ion (91)?

-

Recommendation: Track the Molecular Ion (

, m/z 208) or the [M-15] ion (m/z 193) . -

Reasoning:

-

The alpha-carbon is the benzylic carbon.

-

The Tropylium ion (

) usually contains the alpha carbon due to ring expansion, but the rearrangement mechanism can be complex and may involve scrambling. -

The Molecular Ion is the safest representation of the intact carbon skeleton + TMS group.

-

Q3: How does the TMS derivative affect my background noise?

-

Impact: TMS adds 3 carbons and 1 silicon atom.

-

Data:

-

Phenylacetic Acid (C8): ~8.8% natural M+1 contribution.

-

TMS Group (C3Si): ~3.3% (from C) + ~4.7% (from Si) = ~8% natural M+1 contribution.

-

-

Result: The TMS group doubles your background noise. You must account for the formula

, not just

Isotope Interference Logic Diagram

Figure 2: Deconvolution of the M+1 signal. Note that the TMS derivative contributes two distinct sources of background noise (Carbon and Silicon).

References

-

Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.

-

Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

-

NIST Mass Spectrometry Data Center. (2023). Benzeneacetic acid, trimethylsilyl ester (M/Z Spectrum). NIST Chemistry WebBook, SRD 69.

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.

Resolving peak co-elution issues with Phenylacetic-alpha-13C acid in HPLC

Technical Support Center: Phenylacetic Acid Analysis

Welcome to the technical guide for optimizing Phenylacetic Acid (PAA) and its stable isotope labeled internal standard, Phenylacetic-alpha-13C acid (PAA-13C).

Critical Scientific Context: Before proceeding, we must clarify the definition of "co-elution" in this context.

-

13C vs. 12C Co-elution: In Mass Spectrometry (LC-MS/MS), your PAA-13C internal standard (IS) MUST co-elute with the native PAA analyte. They should have identical retention times (RT) to ensure the IS experiences the exact same matrix effects (suppression/enhancement) as the analyte.

-

Interference Co-elution: The problem addressed here is when the PAA/PAA-13C pair co-elutes with matrix interferences (e.g., isomeric acids, hydrophobic peptides) or when the peak shape is so poor (tailing) that integration fails.

Part 1: The Chemistry of Separation (The "Why")

To resolve PAA from matrix interferences, you must exploit its physicochemical properties.

| Parameter | Value | Implication for HPLC |

| Analyte | Phenylacetic Acid (PAA) | Small, aromatic, acidic. |

| pKa | ~4.31 | At pH > 4.3, PAA is ionized (Phenylacetate) and will elute in the void volume on C18. You must operate at acidic pH. |

| LogP | ~1.41 | Moderately hydrophobic. Requires organic gradients to elute, but retains well on C18 if protonated. |

| Isotope | Alpha-13C | 13C adds mass (+1 Da) but does not significantly alter lipophilicity. Unlike Deuterium (2H), 13C does not cause an "isotope shift" in retention time. |

Part 2: Strategic Troubleshooting (Decision Logic)

Use this logic tree to diagnose your co-elution or peak shape issue.

Figure 1: Decision matrix for diagnosing PAA separation issues. Note that 13C/12C separation is generally undesirable in MS applications.

Part 3: Optimized Experimental Protocol

If you are experiencing co-elution with matrix components (e.g., in urine or plasma), standard C18 columns often fail because PAA is structurally similar to many other metabolic acids.

Recommendation: Switch to a Phenyl-Hexyl stationary phase.

Reasoning: PAA contains an aromatic ring.[1] Phenyl-Hexyl columns engage in

Standard Operating Procedure (SOP) for PAA Resolution

1. Mobile Phase Preparation:

-

Mobile Phase A (MPA): Water + 0.1% Formic Acid (pH ~2.7).

-

Why: Keeps PAA protonated (neutral) for retention.

-

-

Mobile Phase B (MPB): Methanol + 0.1% Formic Acid.

-

Why: Methanol promotes

interactions better than Acetonitrile in phenyl phases.

-

2. Chromatographic Conditions:

| Parameter | Setting |

| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm) |

| Flow Rate | 0.3 mL/min |

| Temperature | 40°C (Improves mass transfer and peak symmetry) |

| Injection Vol | 2 - 5 µL |

3. Gradient Profile (The "Focusing" Method):

| Time (min) | % MPB | Event |

| 0.00 | 5 | Initial Hold (Trapping) |

| 1.00 | 5 | End trapping |

| 8.00 | 60 | Shallow ramp to separate isomers |

| 8.10 | 95 | Wash column |

| 10.00 | 95 | End Wash |

| 10.10 | 5 | Re-equilibration (Crucial) |

| 13.00 | 5 | Ready for next injection |

Part 4: Troubleshooting FAQs

Q1: My PAA-13C peak is tailing severely (Tailing Factor > 1.5). How do I fix this? A: Tailing in acidic analytes is usually caused by secondary interactions with residual silanols on the silica surface.[2][3]

-

Fix 1 (Chemistry): Ensure your Mobile Phase pH is below 3.0 . If the pH is 4.0+, the silanols ionize (negative charge) and the PAA partially ionizes, causing "smearing."

-

Fix 2 (Hardware): Use an "End-capped" column or a hybrid-silica particle (e.g., BEH or CSH technology) which has fewer active silanols.

Q2: I see a "shoulder" on my PAA-13C peak. Is this the 12C native? A: Unlikely. In 13C labeling, the isotope effect is negligible. A shoulder usually indicates:

-

Isomeric Interference: A structural isomer (like a methyl-benzoic acid) is co-eluting. Solution: Switch to Phenyl-Hexyl column.

-

Solvent Mismatch: You injected the sample in 100% Methanol, but the starting condition is 5% Methanol. This causes the sample to "race" down the column before focusing. Solution: Dissolve sample in 90% Water / 10% MeOH.

Q3: The retention time of PAA shifts between injections. A: This is a pH equilibration issue.

-

Because PAA is a weak acid (pKa 4.3), its retention is hypersensitive to pH changes near the pKa. If your column is not fully re-equilibrated with the acidic mobile phase between runs, the local pH inside the pore shifts, moving the peak.

-

Solution: Increase the re-equilibration time (post-run) by 2 minutes.

Q4: Can I separate PAA-12C from PAA-13C if I want to? A: Generally, no, and you shouldn't try for standard quantification.

-

13C increases mass but not volume or lipophilicity significantly. Separation requires ultra-high efficiency (Capillary Electrophoresis or extremely long GC columns).

-

If you see two distinct peaks separated by >0.2 min, one of them is not PAA (or one is an impurity in your standard).

Part 5: Advanced Workflow Visualization

The following diagram illustrates the method development cycle for acidic metabolites like PAA.

Figure 2: Systematic method development workflow for acidic metabolites.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]

-

Source for pKa and physicochemical properties.[4]

-

-

Waters Corporation. (2023). Reversed-Phase HPLC Basics for Pharmaceutical Analysis. Retrieved from [Link]

- Source for general C18 vs Phenyl selectivity mechanisms.

-

Agilent Technologies. (2020). Strategies for the Separation of Organic Acids. Retrieved from [Link]

- Source for acidic mobile phase optimiz

Sources

Minimizing kinetic isotope effects when using Phenylacetic-alpha-13C acid

Technical Support Center: Phenylacetic- - C Acid

Topic: Minimizing Kinetic Isotope Effects & Optimization of Quantitative Accuracy Document ID: TS-PAA-13C-001 Status: Active[1]

Executive Summary & Diagnostic Logic

The Core Issue:

Users often report "isotope effects" when using PAA-

-

Reality Check: True chemical

C KIEs are generally negligible ( -

The Real Culprit: In 90% of cases, the error is spectral cross-talk due to the single mass unit shift (+1 Da) or chromatographic resolution issues, not a change in chemical reaction rate.

Diagnostic Flowchart: Is it KIE or an Artifact?

Use this logic tree to identify the source of your discrepancy before altering your protocol.

Troubleshooting Guides & FAQs

Module A: The "Pseudo-KIE" (Mass Spectrometry Artifacts)

Issue: "My internal standard (IS) curve is non-linear at high analyte concentrations, appearing as if the IS is being suppressed or reacting differently."

Root Cause: Phenylacetic-

Protocol: Mathematical Correction for Isotopic Contribution Do not treat this as a chemical defect. Correct it mathematically.

-

Determine the Contribution Factor (

): -

Correct the Area:

[1] -

Alternative: If sensitivity allows, monitor the M+2 transition for the IS (if using a

C

Module B: True Chemical KIE (Metabolic Studies)

Issue: "The labeled PAA is metabolized slower than the unlabeled PAA in my cytochrome P450 assay."

Scientific Context:

The

-

Primary KIE: Occurs if the C-

bond breaks (e.g., decarboxylation).[1] Theoretical max for -

Secondary KIE: Occurs if the C-H bond at the

-position breaks (e.g., hydroxylation). The

Visualizing the Risk Zones:

Protocol: Minimizing Metabolic KIE Impact If you suspect a primary KIE (Decarboxylation pathway):

-

Reaction Completeness: Run the reaction to 100% conversion . KIEs only affect the rate, not the final yield. If you analyze the endpoint, the isotope effect is irrelevant.

-

Inverse Isotope Dilution: If measuring kinetics is unavoidable:

-

Spike a known amount of unlabeled product at the start.

-

Measure the ratio of Labeled Product / Unlabeled Product over time.

-

This ratio remains constant if the KIE is negligible; if it drifts, you can calculate the specific fractionation factor (

) and correct your rate constants (

-

Comparative Data: C vs. Deuterium[1][3][4][5][6]

Users often switch to

| Feature | Deuterium ( | Carbon-13 ( |

| Primary KIE ( | High (2.0 – 7.0) .[1] Can significantly alter metabolism.[1] | Low (1.01 – 1.04) .[1] Usually biologically invisible [2].[1] |

| Chromatographic Shift | Significant. D-labeled compounds often elute earlier than unlabeled analogs (Reverse Phase).[1] | Negligible. |

| Mass Shift | Flexible (+1 to +10 Da).[1] | Fixed (+1 Da per atom). |

| Main Challenge | Retention time shifts cause ionization differences (Matrix Effects).[1] | Spectral overlap (Cross-talk) due to low mass difference.[1] |

Experimental Protocol: Verifying Co-elution

To confirm that your PAA-

Reagents:

-

Analyte: Phenylacetic Acid (Unlabeled)[1]

-

IS: Phenylacetic-

- -

Column: C18 Reverse Phase (e.g., Waters BEH C18)[1]

-

Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

Step-by-Step:

-

Preparation: Prepare a mixture containing 1:1 molar ratio of Analyte and IS.[1]

-

Acquisition: Acquire data in MRM mode.

-

Transition 1 (Analyte): 135.0

91.0 (loss of CO -

Transition 2 (IS): 136.0

92.0 (loss of CO -

Correction: PAA-

-

-

-

Analysis: Overlay the extracted ion chromatograms (XIC).

-

Criteria: The retention time difference (

RT) must be < 0.02 minutes .-

If

RT > 0.05 min: You likely have a Deuterated contaminant or a stationary phase interaction issue, not a

-

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1]

-

Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[1] Journal of the American Chemical Society, 117(36), 9357–9358.

-

Guengerich, F. P. (2018). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions.[1] Methods in Enzymology, 272, 199-209.[1]

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1] Chromatographia, 55, S107–S113.[1]

Improving recovery rates of Phenylacetic-alpha-13C acid from solid phase extraction

Subject: Optimization of Solid Phase Extraction (SPE) for Phenylacetic-alpha-13C Acid Ticket ID: #PAA-13C-REC-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Invisible" Loss

Welcome to the technical support hub. You are likely here because you are experiencing low or inconsistent recovery of Phenylacetic-alpha-13C acid (PAA-13C) .

PAA is a deceptive analyte. With a

This guide moves beyond generic protocols to address the specific physicochemical behavior of PAA-13C. We will focus on Mixed-Mode Anion Exchange (MAX) as the gold standard for purification, as it provides the most robust cleanup for acidic metabolites in biological matrices.

Module 1: Mechanism & Sorbent Selection

The Chemistry of Retention

To recover PAA-13C, you must control its ionization state.

-

(4.31):

-

pH < 2.3: PAA is neutral (Protonated). It behaves like a hydrophobic molecule.

-

pH > 6.3: PAA is negatively charged (Deprotonated/Anionic). It behaves like an ion.

-

Why Reversed Phase (C18) Often Fails

While C18 can retain PAA at low pH, it also retains thousands of other neutral matrix components (phospholipids, fats). When you elute PAA, these interferences co-elute, causing ion suppression in LC-MS/MS. This looks like "low recovery," but it is actually "low signal."

The Solution: Mixed-Mode Anion Exchange (MAX)

MAX sorbents combine a hydrophobic backbone (like C18) with a strong anion exchange group. This allows a "Lock-and-Key" wash strategy:

-

Lock (Load): High pH makes PAA negative; it binds ionically to the positive sorbent.

-

Wash: You can wash with 100% Methanol .[1] Neutrals and hydrophobics are washed away, but PAA remains "locked" by the ionic bond.

-

Key (Elute): Acidify the solvent. This neutralizes PAA, breaking the ionic bond and allowing elution.

Decision Logic: Sorbent Selection

Figure 1: Decision tree for selecting the optimal SPE sorbent based on matrix complexity and analyte chemistry.

Module 2: The "Gold Standard" MAX Protocol

This protocol is designed to maximize recovery while minimizing ion suppression.

Pre-requisites:

-

Sorbent: 30mg or 60mg Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).

-

Sample Pre-treatment: Dilute sample 1:1 with 5%

in water (pH > 10). Crucial: This ensures PAA is fully ionized.

Step-by-Step Workflow

| Step | Action | Solvent/Buffer | Mechanism | Critical Note |

| 1. Condition | Activate Sorbent | 1 mL Methanol | Solvates hydrophobic pores. | Do not let the bed dry out after this step.[2] |

| 2. Equilibrate | Prepare Environment | 1 mL Water | Removes excess methanol. | |

| 3. Load | Bind Analyte | Pre-treated Sample | Ionic Binding + Hydrophobic. | Load slowly (~1 mL/min) to allow ion exchange kinetics. |

| 4. Wash 1 | Remove Salts | 1 mL 5% | Maintains high pH; removes proteins/salts. | PAA remains bound (Charged). |

| 5. Wash 2 | Remove Matrix | 1 mL 100% Methanol | Removes lipids/neutrals. | The Magic Step: PAA stays bound ionically. Most interferences wash away. |

| 6. Elute | Release Analyte | 2 x 500 µL 2% Formic Acid in Methanol | Acid neutralizes PAA ( | Stop here! Do not evaporate to dryness (see Module 4). |

Module 3: Troubleshooting & FAQs

Q1: I see PAA in the flow-through (waste) during loading. Why isn't it sticking?

Diagnosis: The pH of your sample is likely too low. The Fix: PAA must be negatively charged to bind to a MAX cartridge.

-

Check your pre-treatment.[2] Are you using Ammonium Hydroxide (

)? -

Ensure the final pH of the diluted sample is > 6.5 . If the sample is highly acidic (like hydrolyzed urine), you may need a stronger buffer or more base.

Q2: My recovery is low (< 50%), but nothing is in the waste. Where did it go?

Diagnosis: This is often an Elution Failure . The Fix:

-

Acid Strength: Is your elution solvent acidic enough? You need to drop the pH inside the pore below 4.3. Ensure you are using at least 2% Formic Acid. Acetic acid may be too weak.

-

Soak Time: Ion exchange elution is slower than hydrophobic elution. Allow the elution solvent to soak on the cartridge for 30 seconds before applying vacuum.

Q3: My recovery is inconsistent (high variability between replicates).

Diagnosis: This usually points to Flow Rate issues or Drying steps. The Fix:

-

Flow Rate: Ion exchange requires time. If you pull the sample through too fast (> 1 drop/second), the PAA doesn't have time to interact with the ionic ligands.

-

Sorbent Drying: If the sorbent dries out before the sample is loaded, the pores collapse. Keep the bed wet during conditioning/equilibration.

Q4: The recovery looks fine, but the signal in LC-MS is terrible.

Diagnosis: Ion Suppression . The Fix:

-

Even with MAX, some phospholipids can sneak through.

-

Action: Perform a "Post-Column Infusion" experiment. Infuse a constant stream of PAA-13C while injecting a blank matrix extract. If you see a dip in the baseline at the PAA retention time, you have suppression.

-

Protocol Adjustment: Increase the strength of Wash 2. You can use 100% Acetonitrile instead of Methanol in the wash step to strip more hydrophobics.

Troubleshooting Flowchart

Figure 2: Diagnostic workflow for identifying the root cause of analyte loss.

Module 4: The Critical Trap – Volatility[3][4]

WARNING: This is the #1 cause of failure for Phenylacetic Acid analysis.

PAA is a small, semi-volatile organic acid. In its protonated form (which it must be in the elution solvent), it has significant vapor pressure.

The Scenario: You elute with Formic Acid/Methanol. You put the tubes in a Nitrogen evaporator (TurboVap) at 40°C to dry them down for reconstitution. The Result: The solvent evaporates, and the PAA evaporates right along with it. You lose 30-80% of your analyte in the last 5 minutes of drying.

The Solution:

-

Do NOT evaporate to dryness. Evaporate to ~50 µL, then reconstitute.

-

Use a "Keeper" Solvent: Add 10-20 µL of a high-boiling solvent (like Ethylene Glycol or DMSO) or a trap base (like Diethylene Glycol) to the collection tube before elution. This ensures the analyte never goes fully dry.

-